3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine
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Overview
Description
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is a compound with a unique structure that includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
- 2-[1-(trifluoromethyl)cyclopropyl]acetic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
3-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H8F3N3 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2H2,(H3,11,12,13) |
InChI Key |
UVQFTIQUVYUIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NN2)N)C(F)(F)F |
Origin of Product |
United States |
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